molecular formula C8H16ClNO B13575401 (3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride

(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride

Cat. No.: B13575401
M. Wt: 177.67 g/mol
InChI Key: HNZAXXDUKAMMSB-RHSYLKOPSA-N
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Description

(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride is a bicyclic amine compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., tempo oxoammonium tetrafluoroborate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride is a bicyclic compound with significant potential in pharmacology due to its structural resemblance to tropane alkaloids. This article explores its biological activity, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C8H15NO and a molecular weight of approximately 141.21 g/mol. Its structure features a bicyclic framework with both an amine and a hydroxyl group, which are critical for its biological activity.

Property Value
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
IUPAC Name(1R,3r,5S)-3-aminobicyclo[3.2.1]octan-8-ol
Purity95%-97%

Although the precise mechanism of action of this compound is not fully characterized, preliminary studies suggest it may interact with specific neurotransmitter receptors, influencing various biological pathways. Its structural similarities to known psychoactive compounds indicate potential roles in modulating central nervous system functions.

Interaction with Amino Acid Transport Systems

Research indicates that related bicyclic compounds can inhibit the uptake of amino acids in certain cell lines. For instance, studies comparing isomeric forms of 3-aminobicyclo[3.2.1]octane demonstrated that modifications in the bicyclic structure could enhance specificity towards Na+-independent transport systems in tumor cells, suggesting a targeted approach for drug development .

Biological Activity Studies

The biological activity of this compound has been evaluated through various experimental setups:

  • Neurotransmitter Interaction Studies : Initial findings suggest that the compound may affect neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.
  • Cell Line Studies : In vitro studies using Ehrlich ascites tumor cells showed that the compound could significantly inhibit the uptake of certain amino acids, indicating potential anti-cancer properties .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of (3-exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol on anxiety-related behavior in rodent models. Results indicated that administration led to reduced anxiety-like behaviors in elevated plus-maze tests, suggesting anxiolytic properties.

Case Study 2: Anticancer Activity

In another study involving rat hepatoma cell lines, this compound was shown to selectively inhibit the growth of cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in oncology .

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(1R,5S)-3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c9-7-3-5-1-2-6(4-7)8(5)10;/h5-8,10H,1-4,9H2;1H/t5-,6+,7?,8?;

InChI Key

HNZAXXDUKAMMSB-RHSYLKOPSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1C2O)N.Cl

Canonical SMILES

C1CC2CC(CC1C2O)N.Cl

Origin of Product

United States

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